3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2h-indazole
Overview
Description
3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2h-indazole is a heterocyclic compound that contains both nitrogen and chlorine atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2h-indazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including halogenation, nucleophilic substitution, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2h-indazole can undergo various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl groups .
Scientific Research Applications
3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2h-indazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2h-indazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives with different substituents. Examples are:
- 2H-Indazole, 3-chloro-2-(4-chlorophenyl)-4,5,6,7-tetrahydro-
- 2H-Indazole, 3-chloro-2-(4-fluorophenyl)-4,5,6,7-tetrahydro-
Uniqueness
The uniqueness of 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2h-indazole lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms can enhance its reactivity and potential interactions with biological targets .
Properties
CAS No. |
63418-92-8 |
---|---|
Molecular Formula |
C13H11Cl2FN2 |
Molecular Weight |
285.14 g/mol |
IUPAC Name |
3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C13H11Cl2FN2/c14-8-5-6-12(10(16)7-8)18-13(15)9-3-1-2-4-11(9)17-18/h5-7H,1-4H2 |
InChI Key |
YXLSKCJEXMHMIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=C2C1)Cl)C3=C(C=C(C=C3)Cl)F |
Origin of Product |
United States |
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